7-allyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-allyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: Introduction of the allyl group at the 7-position of the purine ring through an alkylation reaction.
Thioether Formation: The 8-position is modified by introducing a thioether group using a thiol reagent and appropriate catalysts.
Hydroxylation: The hydroxypropyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-allyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the thioether or allyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone derivative, while reduction of the allyl group could produce a saturated alkyl chain.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of purine compounds are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
Industry
In industry, it could be used in the synthesis of specialty chemicals, pharmaceuticals, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 7-allyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-allyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other purine derivatives.
Properties
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-3-5-16-8-9(13-12(16)20-7-4-6-17)15(2)11(19)14-10(8)18/h3,17H,1,4-7H2,2H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYYKNUFHMQSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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